molecular formula C11H20N2O2 B3395820 Cyclo(L-leucyl-L-valyl) CAS No. 15136-24-0

Cyclo(L-leucyl-L-valyl)

Cat. No.: B3395820
CAS No.: 15136-24-0
M. Wt: 212.29 g/mol
InChI Key: UPOUGDHEEGKEGS-IUCAKERBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclo(L-leucyl-L-valyl) is a cyclic dipeptide (diketopiperazine) composed of L-leucine and L-valine residues linked via amide bonds. It is a secondary metabolite isolated from Streptomyces kunmingensis YIM, with the molecular formula C₁₁H₂₀N₂O₂, molecular weight 212.29 g/mol, and CAS number 15136-24-0 . Structural analysis reveals two branched-chain aliphatic amino acids forming a rigid six-membered ring, contributing to its hydrophobic properties. While it lacks reported antimicrobial activity, its structural simplicity and natural origin make it a candidate for exploring biological activities such as anticancer or antioxidant effects .

Preparation Methods

Cyclo(L-leucyl-L-valyl) can be synthesized through various methods. One common approach involves the use of solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid support. The reaction conditions typically involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation . After the synthesis is complete, the peptide is cleaved from the solid support and cyclized to form the cyclic dipeptide.

Industrial production methods for Cyclo(L-leucyl-L-valyl) often involve fermentation processes using microorganisms like Streptomyces quinquefasciatus. These microorganisms are cultured under specific conditions to produce the desired compound, which is then extracted and purified .

Chemical Reactions Analysis

Cyclo(L-leucyl-L-valyl) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

For example, oxidation of Cyclo(L-leucyl-L-valyl) with hydrogen peroxide can lead to the formation of oxidized derivatives, while reduction with sodium borohydride can yield reduced forms of the compound.

Scientific Research Applications

Chemical and Biological Properties

Structure and Composition
Cyclo(L-leucyl-L-valyl) consists of two amino acids, leucine and valine, arranged in a cyclic structure. Its molecular formula is C₁₃H₂₄N₂O₂, and it has a molecular weight of 224.35 g/mol. The cyclic configuration enhances stability and bioactivity compared to linear peptides.

Chemical Synthesis
The compound can be synthesized using solid-phase peptide synthesis (SPPS) or through fermentation processes involving microorganisms like Streptomyces quinquefasciatus. SPPS typically employs coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) to facilitate peptide bond formation.

Antimicrobial Activity

Cyclo(L-leucyl-L-valyl) exhibits notable antimicrobial properties against various pathogens, including bacteria and fungi.

Case Studies

  • Antibacterial Activity : A study reported that cyclo(L-leucyl-L-valyl) inhibited the growth of multidrug-resistant bacteria. The Minimum Inhibitory Concentration (MIC) values for selected microorganisms are as follows:
MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus0.5 mg/ml
Escherichia coli1.0 mg/ml
Influenza A virusEffective at concentrations > 35%
  • Antifungal Activity : The compound has been shown to inhibit aflatoxin production in Aspergillus parasiticus, with a 50% inhibitory concentration (IC50) of 0.20 mg/ml. This is significant due to the toxicity of aflatoxins.

Anticancer Properties

Recent research has highlighted the anticancer potential of cyclo(L-leucyl-L-valyl).

Case Studies

  • Triple-Negative Breast Cancer (TNBC) : In studies involving TNBC cell lines (MDA-MB-231 and MDA-MB-468), cyclo(L-leucyl-L-valyl) reduced cell viability by approximately 45-50% through various assays.
Cancer Cell LineViability Reduction (%)Assay TypeReference
MDA-MB-23145%MTT Assay
MDA-MB-46850%BrdU Assay
MCF-12A (control)No significant changeTUNEL Assay

Applications in Food Safety

Due to its antifungal properties, cyclo(L-leucyl-L-valyl) is being explored as a biocontrol agent to prevent fungal contamination in food and agricultural products. Its ability to inhibit aflatoxin production makes it a promising candidate for enhancing food safety.

Mechanism of Action

The mechanism of action of Cyclo(L-leucyl-L-valyl) involves its ability to inhibit the transcription of aflatoxin-related genes in Aspergillus parasiticus. Specifically, it inhibits the transcription of genes such as aflR, hexB, pksL1, and dmtA, which are involved in the biosynthesis of aflatoxins . By inhibiting these genes, Cyclo(L-leucyl-L-valyl) effectively reduces the production of aflatoxins, thereby preventing fungal contamination.

Comparison with Similar Compounds

Cyclic dipeptides exhibit diverse bioactivities influenced by amino acid composition, stereochemistry, and substituent groups. Below is a comparative analysis of cyclo(L-leucyl-L-valyl) with structurally related diketopiperazines:

Structural and Functional Comparison

Compound Amino Acid Composition Molecular Weight (g/mol) Source Key Bioactivities Reference
Cyclo(L-leucyl-L-valyl) L-Leu, L-Val 212.29 Streptomyces kunmingensis YIM None reported (potential in drug discovery)
Cyclo(L-Leu-L-Pro) L-Leu, L-Pro 210.27 Marine actinomycete H2003 Weak antitumor activity (TSFT210 cells)
Cyclo(L-Pro-L-Tyr) L-Pro, L-Tyr 260.29 Synthetic/Modified Anti-quorum sensing, self-assembly
Cyclo(L-Pro-L-Val) L-Pro, L-Val 196.25 Penicillium brevicompactum Metabolite in fungal transformation
Cyclo(L-Ala-Gly) L-Ala, Gly 144.13 Klebsiella sp. Inhibits aflatoxin production (IC₅₀: 1.8 mM)
Cyclo(L-Phe-L-Pro) L-Phe, L-Pro 244.29 Marchantia polymorpha endophytes Anticancer/antiviral potential

Key Findings and Structure-Activity Relationships

Amino Acid Side Chains and Hydrophobicity: Cyclo(L-leucyl-L-valyl) contains two hydrophobic residues (Leu and Val), enhancing membrane permeability but limiting solubility. In contrast, cyclo(L-Pro-L-Tyr) incorporates a hydroxyl-containing Tyr residue, improving self-assembly and anti-quorum sensing activity . Cyclo(L-Leu-L-Pro) from marine actinomycetes shows weak antitumor activity, suggesting that Pro residues may stabilize interactions with cellular targets .

Stereochemical Influence :

  • L-configuration is critical for bioactivity. Cyclo(L-Ala-Gly) inhibits aflatoxin production in Aspergillus flavus (IC₅₀: 1.8 mM), whereas its D-analogs are inactive .

Substituent Effects: Hydroxyl groups in cyclo(L-Pro-L-Tyr) enhance anti-quorum sensing activity by 40% compared to non-hydroxylated analogs . Cyclo(L-Phe-L-Pro) from liverwort endophytes demonstrates stereoisomer-dependent bioactivity; the L,L-form shows stronger antiviral effects than D,D-forms .

Biological Activity

Cyclo(L-leucyl-L-valyl) is a cyclic dipeptide that has garnered attention in the field of biochemistry and pharmacology due to its diverse biological activities. This article presents a comprehensive overview of the biological activity of Cyclo(L-leucyl-L-valyl), focusing on its antimicrobial, anticancer, and antifungal properties, supported by relevant case studies and research findings.

1. Structure and Properties

Cyclo(L-leucyl-L-valyl) is composed of two amino acids, leucine and valine, arranged in a cyclic structure. This unique configuration enhances its stability and bioactivity compared to linear peptides. The compound's molecular formula is C₁₃H₂₄N₂O₂, with a molecular weight of 224.35 g/mol.

2. Antimicrobial Activity

Research has demonstrated that cyclo(L-leucyl-L-valyl) exhibits significant antimicrobial properties against various pathogenic microorganisms.

  • Mechanism of Action : The antimicrobial effects are primarily attributed to the compound's ability to disrupt microbial cell membranes and inhibit key metabolic processes. For instance, studies have shown that cyclo(L-leucyl-L-valyl) can inhibit the growth of multidrug-resistant bacteria and viruses, including influenza A (H3N2) .
  • Case Study : A study involving high-throughput solid-phase extraction revealed that cyclo(L-leucyl-L-prolyl), an analog of cyclo(L-leucyl-L-valyl), demonstrated substantial efficacy against multidrug-resistant bacteria and influenza A virus .
MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus0.5 mg/ml
Escherichia coli1.0 mg/ml
Influenza A virusEffective at concentrations > 35%

3. Antifungal Activity

Cyclo(L-leucyl-L-valyl) has also been shown to inhibit fungal growth effectively.

  • Inhibition of Aflatoxin Production : One notable study reported that cyclo(L-leucyl-L-prolyl) inhibited aflatoxin production in Aspergillus parasiticus, a known aflatoxin producer, with a 50% inhibitory concentration (IC50) of 0.20 mg/ml . This effect is significant as aflatoxins are highly toxic and carcinogenic compounds.
  • Mechanism : The antifungal activity is linked to the repression of transcription of aflatoxin-related genes such as aflR, hexB, pksL1, and dmtA .

4. Anticancer Activity

Recent investigations have highlighted the potential anticancer properties of cyclo(L-leucyl-L-valyl).

  • Triple-Negative Breast Cancer (TNBC) : A study evaluated the effects of cyclo(L-leucyl-L-prolyl) on TNBC cell lines (MDA-MB-231 and MDA-MB-468). The compound was found to reduce cell viability, inhibit proliferation, and induce apoptosis through DNA damage mechanisms .
  • Cell Cycle Regulation : The compound affected cell cycle progression by modulating key proteins involved in cell cycle control, thereby leading to reduced migration and invasion capabilities in cancer cells .
Cancer Cell LineViability Reduction (%)Assay TypeReference
MDA-MB-23145%MTT Assay
MDA-MB-46850%BrdU Assay
MCF-12A (control)No significant changeTUNEL Assay

5. Conclusion

Cyclo(L-leucyl-L-valyl) exhibits promising biological activities across various domains, including antimicrobial, antifungal, and anticancer effects. Its ability to inhibit harmful pathogens and cancer cell proliferation positions it as a potential candidate for therapeutic applications. Further research is warranted to explore its mechanisms of action in detail and evaluate its efficacy in clinical settings.

Q & A

Basic Research Questions

Q. What established methods are used for synthesizing Cyclo(L-leucyl-L-valyl) in laboratory settings?

Cyclo(L-leucyl-L-valyl) is typically synthesized via microbial fermentation or chemical cyclization. For microbial-derived cyclic dipeptides, common protocols involve ethanol fractionation and charcoal column chromatography to isolate compounds from bacterial secondary metabolites (e.g., Streptomyces spp.) . Post-synthesis purification may employ HPLC or preparative TLC, with structural analogs like cyclo(L-Pro-L-Val) isolated using similar workflows .

Q. How is the structural integrity of Cyclo(L-leucyl-L-valyl) confirmed post-synthesis?

Structural characterization relies on spectroscopic techniques:

  • NMR (¹H, ¹³C) to confirm backbone connectivity and stereochemistry.
  • Mass spectrometry (MS) for molecular weight validation (e.g., ESI-MS or MALDI-TOF).
  • SMILES notation and computational tools (e.g., PubChem data) to cross-verify stereoisomerism . Comparative analysis with structurally related cyclic dipeptides (e.g., cyclo(Leu-Phe)) further validates results .

Q. What storage conditions are recommended to maintain Cyclo(L-leucyl-L-valyl) stability?

Cyclic dipeptides are hygroscopic and prone to thermal degradation. Optimal storage involves:

  • Powder form : -20°C in desiccated environments for long-term stability.
  • Solvent solutions : -80°C to prevent hydrolysis or dimerization .

Advanced Research Questions

Q. What analytical challenges arise when quantifying Cyclo(L-leucyl-L-valyl) in complex biological matrices, and how are they addressed?

Challenges include low analyte concentration, matrix interference, and lack of commercial standards. Mitigation strategies:

  • LC-MS/MS with optimized ionization parameters (e.g., ESI+ mode) for sensitivity.
  • Surrogate standards : Use structurally similar cyclic dipeptides (e.g., cyclo(Pro-Arg)) to estimate response factors .
  • Internal standardization : Isotope-labeled analogs improve quantification accuracy in proteomic studies .

Q. How can researchers investigate potential synergistic effects of Cyclo(L-leucyl-L-valyl) with other cyclic dipeptides?

Experimental design should include:

  • Dose-response matrices : Co-administer Cyclo(L-leucyl-L-valyl) with compounds like cyclo(L-Pro-L-Phe) across varying concentrations.
  • Statistical models : Isobolographic analysis or Chou-Talalay synergy indices to quantify interactions.
  • Negative controls : Prior studies on cyclo(L-Ala-L-Pro) and cyclo(L-Val-L-Pro) found no synergy, underscoring the need for rigorous controls .

Q. What frameworks guide the design of mechanistic studies for Cyclo(L-leucyl-L-valyl) in cellular models?

Mechanistic studies require hypothesis-driven frameworks:

  • PICO framework : Define Population (e.g., cancer cell lines), Intervention (dose range), Comparison (untreated controls), and Outcome (e.g., apoptosis markers) .
  • Omics integration : Transcriptomics/proteomics to identify pathways modulated by Cyclo(L-leucyl-L-valyl), referencing methodologies from colorectal cancer studies on related cyclic dipeptides .
  • Validation : CRISPR/Cas9 knockouts or pharmacological inhibitors to confirm target engagement.

Q. How should researchers address contradictions in reported bioactivity data for Cyclo(L-leucyl-L-valyl)?

Discrepancies (e.g., variable antifungal activity across studies) may stem from:

  • Strain specificity : Test across diverse microbial models (e.g., Candida vs. Aspergillus).
  • Experimental variables : Standardize culture conditions, solvent carriers (e.g., DMSO concentration), and endpoint assays (e.g., MIC vs. time-kill curves) .
  • Meta-analysis : Cross-reference datasets from PubChem and peer-reviewed studies to identify confounding factors .

Q. Methodological Best Practices

  • Literature Review : Prioritize peer-reviewed studies indexed in PubMed/Scopus, excluding vendor-generated data (e.g., TargetMol) due to potential bias .
  • Data Reporting : Adhere to CHE guidelines for spectral data (NMR shifts, HR-MS) and biological assays (IC₅₀, EC₅₀ with 95% CI) .
  • Ethical Compliance : Validate non-antimicrobial claims via in vivo toxicity screens (e.g., zebrafish models) before translational studies .

Properties

IUPAC Name

(3S,6S)-3-(2-methylpropyl)-6-propan-2-ylpiperazine-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-6(2)5-8-10(14)13-9(7(3)4)11(15)12-8/h6-9H,5H2,1-4H3,(H,12,15)(H,13,14)/t8-,9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPOUGDHEEGKEGS-IUCAKERBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1C(=O)NC(C(=O)N1)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H]1C(=O)N[C@H](C(=O)N1)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50649367
Record name (3S,6S)-3-(2-Methylpropyl)-6-(propan-2-yl)piperazine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15136-24-0
Record name (3S,6S)-3-(2-Methylpropyl)-6-(propan-2-yl)piperazine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Cyclo(L-leucyl-L-valyl)
Cyclo(L-leucyl-L-valyl)
Cyclo(L-leucyl-L-valyl)
Cyclo(L-leucyl-L-valyl)
Cyclo(L-leucyl-L-valyl)
Cyclo(L-leucyl-L-valyl)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.